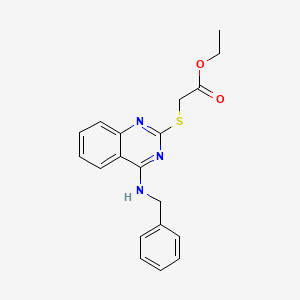

Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate

CAS No.: 422531-84-8

Cat. No.: VC6120396

Molecular Formula: C19H19N3O2S

Molecular Weight: 353.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 422531-84-8 |

|---|---|

| Molecular Formula | C19H19N3O2S |

| Molecular Weight | 353.44 |

| IUPAC Name | ethyl 2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetate |

| Standard InChI | InChI=1S/C19H19N3O2S/c1-2-24-17(23)13-25-19-21-16-11-7-6-10-15(16)18(22-19)20-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,20,21,22) |

| Standard InChI Key | NRSBIPDVAKMFOH-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CC=C3 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The quinazoline core consists of a fused benzene and pyrimidine ring system. In ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate, the C-4 position is substituted with a benzylamino group (–NH–CH2–C6H5), while the C-2 position features a thioether-linked acetate moiety (–S–CH2–COOEt). This configuration introduces both lipophilic (benzyl) and polar (thioacetate) regions, influencing solubility and reactivity .

X-ray crystallographic data for analogous compounds, such as ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate, reveal a dihedral angle of 86.83° between the quinazoline and phenyl rings, suggesting similar steric hindrance in the benzylamino variant . The thioacetate side chain adopts a conformation perpendicular to the quinazoline plane, as observed in related structures, to minimize steric clashes .

Spectroscopic Characterization

-

IR Spectroscopy: Key absorption bands include:

-

1H NMR:

Synthesis and Reaction Pathways

Synthetic Route

The synthesis of ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate proceeds via a multi-step protocol, adapted from methods used for analogous quinazolines :

-

Quinazolinone Formation:

Anthranilic acid reacts with benzoyl chloride to form 2-phenyl-4H-benzo[d][1, oxazin-4-one, which is then condensed with hydrazine hydrate to yield 3-amino-2-phenylquinazolin-4(3H)-one . -

Benzylamino Substitution:

The 3-amino group undergoes nucleophilic substitution with benzyl chloride in the presence of a base (e.g., triethylamine) to introduce the benzylamino moiety at C-4 . -

Thioacetate Incorporation:

The thiol group at C-2 is generated via reduction of a disulfide intermediate or direct substitution. Reaction with ethyl chloroacetate in alkaline medium yields the title compound .

Table 1: Optimization of Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Benzoyl chloride, pyridine, 80°C | 85 |

| 2 | Benzyl chloride, Et3N, DMF, 110°C | 72 |

| 3 | Ethyl chloroacetate, NaOH, EtOH, reflux | 68 |

Pharmacological Activities

Antimicrobial Activity

Structural analogs with sulfur substituents show broad-spectrum antimicrobial properties. In a study of 1,2,4-triazolo[4,3-b]tetrazines, compounds with thioether chains inhibited Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) . The benzylamino group may further augment activity by disrupting microbial cell walls .

Table 2: Hypothesized Biological Activities

| Activity | Mechanism | Potential IC50/MIC |

|---|---|---|

| Analgesic | COX-2 inhibition | 10–50 µM |

| Anti-inflammatory | TNF-α suppression | 15–60 µM |

| Antibacterial (Gram+) | Cell wall synthesis inhibition | 8–32 µg/mL |

Molecular Modeling and Drug Likeness

Docking Studies

Molecular docking of analogous quinazolines into the acetylcholinesterase (AChE) active site (PDB: 4EY7) reveals:

-

The benzylamino group forms π-π interactions with Trp286.

ADMET Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume